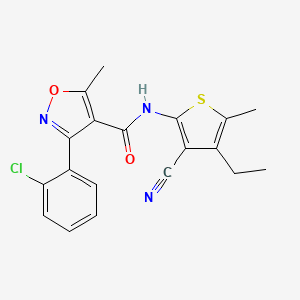![molecular formula C19H22BrNO4 B14921912 2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B14921912.png)
2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE is a complex organic compound that features a piperidine ring, a bromophenoxy group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.
Esterification: The intermediate is then subjected to esterification with 5-formyl-2-furoic acid under acidic conditions to form the furoate ester.
Piperidination: Finally, the ester is reacted with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the bromophenoxy group may participate in halogen bonding. The furoate ester can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
- 2-(2-bromophenoxy)methylpyridine
- 2-(2-Piperidinoethyl)pyridine
Uniqueness
2-PIPERIDINOETHYL 5-[(2-BROMOPHENOXY)METHYL]-2-FUROATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenoxy group and the furoate ester makes it particularly versatile for various synthetic and research applications.
Properties
Molecular Formula |
C19H22BrNO4 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H22BrNO4/c20-16-6-2-3-7-17(16)24-14-15-8-9-18(25-15)19(22)23-13-12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-14H2 |
InChI Key |
KYWVLZMKDOORFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14921833.png)
![Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate](/img/structure/B14921839.png)
![methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14921843.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B14921877.png)
![3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14921880.png)

![21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one](/img/structure/B14921884.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B14921887.png)
![2-[(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14921897.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14921910.png)
![3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14921915.png)
![2-(4-methoxyphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14921916.png)
